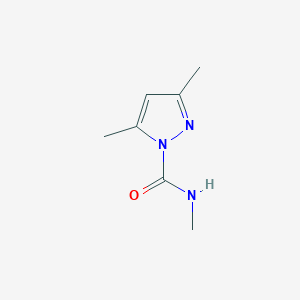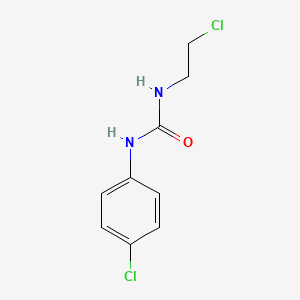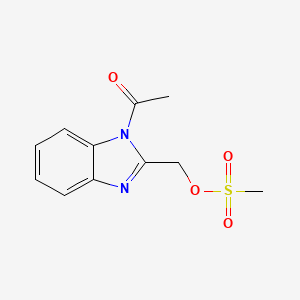
(1-acetyl-1H-benzimidazol-2-yl)methyl methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-acetyl-1H-benzimidazol-2-yl)methyl methanesulfonate: is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-acetyl-1H-benzimidazol-2-yl)methyl methanesulfonate typically involves the reaction of 1-acetyl-1H-benzimidazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
1-acetyl-1H-benzimidazole+methanesulfonyl chloride→(1-acetyl-1H-benzimidazol-2-yl)methyl methanesulfonate
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: (1-acetyl-1H-benzimidazol-2-yl)methyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The benzimidazole ring can participate in redox reactions, although specific conditions and reagents are required.
Hydrolysis: In the presence of water or aqueous base, the methanesulfonate ester can hydrolyze to form the corresponding alcohol and methanesulfonic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide can be used under mild to moderate conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be employed under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Products include substituted benzimidazoles with various functional groups.
Oxidation: Products may include oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the benzimidazole ring or the acetyl group.
科学研究应用
Chemistry: (1-acetyl-1H-benzimidazol-2-yl)methyl methanesulfonate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the interactions of benzimidazole derivatives with biological targets such as enzymes and receptors. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: Benzimidazole derivatives are known for their pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This compound may be explored for its potential therapeutic applications.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用机制
The mechanism of action of (1-acetyl-1H-benzimidazol-2-yl)methyl methanesulfonate is primarily based on its ability to interact with nucleophiles and participate in substitution reactions. The methanesulfonate group is a good leaving group, which facilitates the formation of new covalent bonds with nucleophiles. Additionally, the benzimidazole ring can interact with various biological targets, potentially inhibiting enzyme activity or binding to receptors.
相似化合物的比较
1-acetyl-1H-benzimidazole: Lacks the methanesulfonate group but shares the benzimidazole core structure.
2-methyl-1H-benzimidazole: Similar core structure with a methyl group at the 2-position instead of the acetyl group.
1H-benzimidazole-2-methanol: Contains a hydroxyl group at the 2-position instead of the methanesulfonate ester.
Uniqueness: (1-acetyl-1H-benzimidazol-2-yl)methyl methanesulfonate is unique due to the presence of both the acetyl and methanesulfonate groups. This combination of functional groups imparts distinct reactivity and potential biological activity compared to other benzimidazole derivatives.
属性
CAS 编号 |
43215-22-1 |
|---|---|
分子式 |
C11H12N2O4S |
分子量 |
268.29 g/mol |
IUPAC 名称 |
(1-acetylbenzimidazol-2-yl)methyl methanesulfonate |
InChI |
InChI=1S/C11H12N2O4S/c1-8(14)13-10-6-4-3-5-9(10)12-11(13)7-17-18(2,15)16/h3-6H,7H2,1-2H3 |
InChI 键 |
QBLZURCAHPNDJE-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1C2=CC=CC=C2N=C1COS(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(8-chloro-4H-thieno[3,2-c]chromen-2-yl)-1-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B14004471.png)
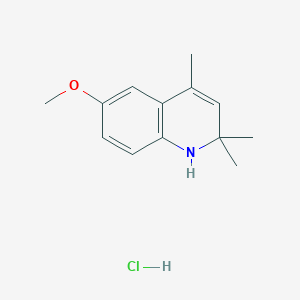

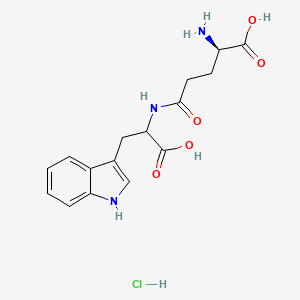
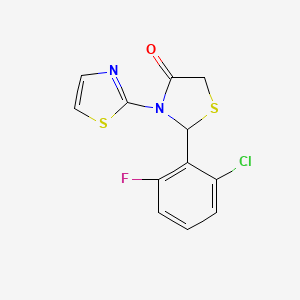
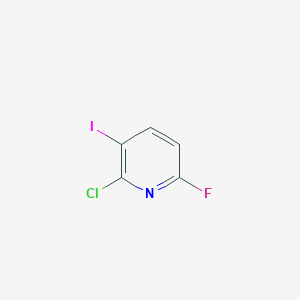
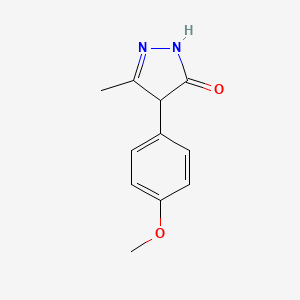

![3-{3-[(Dibenzylamino)methyl]-4-hydroxyphenyl}-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B14004521.png)
![2-[4-(Diethoxyphosphorylmethyl)phenyl]-1,3-benzoxazole](/img/structure/B14004524.png)
![(1S,5S,6S,7R,8S)-6,7,8-Trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one](/img/structure/B14004526.png)
